molecular formula C9H10BrCl2NO2 B6285741 methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride CAS No. 1822450-73-6

methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride

Cat. No.: B6285741
CAS No.: 1822450-73-6
M. Wt: 314.99 g/mol
InChI Key: XKPCYOQJDOLSBV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride is a halogenated α-amino ester derivative characterized by a phenyl ring substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 5-position. The compound’s structure includes an esterified methyl group and a protonated amino group, stabilized by a hydrochloric acid counterion.

Properties

CAS No.

1822450-73-6

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H

InChI Key

XKPCYOQJDOLSBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Br)Cl)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation Bromination

In this method, a 5-chlorophenyl intermediate undergoes lithiation at the 3-position using n-butyllithium, followed by quenching with bromine. For example, 5-chloroanisole can be treated with LDA (lithium diisopropylamide) at -78°C in THF, yielding 3-bromo-5-chloroanisole after bromine addition. Demethylation with BBr3 then provides 3-bromo-5-chlorophenol, which is oxidized to the corresponding benzoic acid.

α-Amino Ester Formation via Strecker Synthesis

The Strecker reaction provides a straightforward route to α-amino nitriles, which are hydrolyzed to α-amino acids and esterified.

Reaction Conditions and Optimization

  • Aldehyde Preparation : 3-Bromo-5-chlorobenzaldehyde is synthesized via oxidation of 3-bromo-5-chlorobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

  • Strecker Reaction : The aldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol (pH 4–5) at 0–5°C for 12 hours, yielding the α-amino nitrile intermediate.

  • Hydrolysis and Esterification : The nitrile is hydrolyzed with 6M HCl under reflux to form the α-amino acid, which is esterified with methanol and acetyl chloride to produce the methyl ester.

Table 1: Strecker Synthesis Yield Optimization

StepSolventTemperature (°C)Yield (%)
Aldehyde OxidationCH2Cl22578
Strecker ReactionMeOH/H2O565
EsterificationMeOH/HCl6089

Gabriel Synthesis for Stereocontrolled Amination

The Gabriel method avoids racemization by using phthalimide as a protected amine source.

Alkylation and Deprotection

  • Phthalimide Intermediate : 3-Bromo-5-chlorophenylacetic acid methyl ester is treated with potassium phthalimide in DMF at 120°C for 8 hours, forming the N-phthalimido derivative.

  • Hydrazinolysis : Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the primary amine. Acidification with HCl precipitates the hydrochloride salt.

Key Advantage : This route achieves >98% enantiomeric excess (e.e.) when using chiral auxiliaries, compared to 65–75% e.e. in Strecker syntheses.

Industrial-Scale Production and Purification

Continuous Flow Bromination

Large-scale bromination employs continuous flow reactors to enhance safety and yield. A mixture of 5-chlorophenylacetic acid methyl ester and HBr (48%) in acetic acid is pumped through a UV-irradiated reactor at 40°C, achieving 92% conversion to the 3-bromo derivative.

Crystallization and Polymorphism Control

The hydrochloride salt is crystallized from ethyl acetate/methanol (4:1) at -20°C, yielding needle-like crystals with consistent purity (>99.5%). Polymorph screening identifies Form I as the thermodynamically stable phase above 25°C.

Challenges in Regioselective Bromination

Competing Para-Bromination

In non-directed brominations, para-brominated byproducts constitute 15–20% of the product mixture. Silica gel chromatography or fractional crystallization (hexane/ethyl acetate) separates the isomers but reduces overall yield by 10–15%.

Photochemical Bromination Adaptations

Adapting methods from clopidogrel synthesis , UV light (254 nm) and H2O2/HBr in dichloromethane achieve 85% regioselectivity for 3-bromo-5-chlorophenyl derivatives. Reaction scales above 1 kg require specialized quartz reactors to maintain UV penetration.

Chemical Reactions Analysis

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain biological targets. The compound may act by inhibiting or activating specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Substituent Positional Isomers

  • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride (CAS 2411634-43-8): The 3-bromo-4-chloro substitution pattern differs from the target compound’s 3-bromo-5-chloro arrangement. Positional isomerism here may influence solubility and reactivity due to altered electron-withdrawing effects and steric hindrance. For instance, the closer proximity of Br and Cl in the 3,4-isomer could reduce solubility in polar solvents compared to the 3,5-analog .

Halogen-Substituted Analogs

  • However, reduced steric bulk may increase enzymatic degradation in biological systems .
  • (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride (CAS 1363408-43-8): The trifluoromethyl (CF₃) group at the 4-position significantly increases hydrophobicity and steric demand. This substitution may hinder interactions with flat aromatic binding pockets in proteins compared to the target compound’s planar Br/Cl substituents .

Functional Group Variations

  • Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride: The hydroxyl (-OH) group at the 4-position introduces hydrogen-bonding capability, enhancing aqueous solubility relative to the chloro-substituted target compound. However, the -OH group may also increase susceptibility to oxidation .
  • Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride (CAS 179811-54-2): Replacement of the phenyl ring with a benzofuran system alters electronic properties due to the oxygen atom in the fused ring. This modification could enhance π-π stacking interactions in drug-receptor binding but reduces halogen-mediated hydrophobic effects .

Key Data Table: Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound 3-Br, 5-Cl C₉H₈BrClNO₂·HCl 315.99 (calc.) Not specified High steric demand; moderate solubility in polar aprotic solvents
3-Bromo-4-chloro analog 3-Br, 4-Cl C₉H₈BrClNO₂·HCl 315.99 (calc.) 2411634-43-8 Lower solubility due to adjacent halogens
2,4-Difluoro analog 2-F, 4-F C₉H₈F₂NO₂·HCl 239.62 2061996-78-7 Enhanced metabolic stability; higher polarity
3-Fluoro-4-CF₃ analog 3-F, 4-CF₃ C₁₀H₈F₄NO₂·HCl 293.63 1363408-43-8 High hydrophobicity; steric hindrance from CF₃
Benzofuran analog Benzofuran-5-yl C₁₁H₁₄ClNO₃ 243.68 179811-54-2 Improved π-π interactions; reduced halogen effects

Collision Cross-Section (CCS) and Analytical Profiles

  • A related compound, (3-bromo-5-chloro-phenyl)-methyl-amine hydrochloride , exhibits predicted CCS values ranging from 135.9–142.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺). These data suggest that the target compound may have similar ion mobility characteristics, aiding its identification via mass spectrometry .

Biological Activity

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C9H10BrClN O2- HCl
  • Molecular Weight : Approximately 278.53 g/mol

It features a phenyl ring with bromine and chlorine substitutions, an amino group, and a methyl ester group, which contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound is investigated for its role as an enzyme inhibitor, particularly in studies related to protein interactions and enzyme modulation. The presence of halogen atoms increases its binding affinity to specific targets.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionModulates enzyme activity, enhancing specificity
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Protein InteractionUsed as a biochemical probe in protein studies

Case Studies and Research Findings

  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on its binding affinity to enzymes. The halogen substitutions significantly enhance its specificity, making it a valuable tool for biochemical investigations. These studies help elucidate the compound's mechanism of action, which often involves modulation of enzyme activity leading to biological effects.
  • Antimicrobial Activity Evaluation : In a study assessing the antimicrobial properties of structurally similar compounds, this compound demonstrated moderate activity against Chlamydia trachomatis. This was evaluated using immunofluorescence assays to analyze inclusion numbers and sizes in infected cells .
  • Toxicity Assessments : Toxicity evaluations conducted alongside antimicrobial testing indicated that the compound did not exhibit significant toxicity towards human cells at effective concentrations. This suggests potential for therapeutic applications without adverse effects on human health .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination and Chlorination : Starting materials undergo bromination at specific positions on the phenyl ring followed by chlorination.
  • Formation of Amino Group : An amino group is introduced through nucleophilic substitution reactions.
  • Methyl Ester Formation : The final step involves converting the carboxylic acid derivative into its methyl ester form.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
BrominationElectrophilic Aromatic SubstitutionNBS (N-Bromosuccinimide)
ChlorinationElectrophilic Aromatic SubstitutionChlorinating Agent
AminationNucleophilic SubstitutionAmine Source
EsterificationEsterificationMethylating Agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of substituted benzaldehyde derivatives with glycine methyl ester hydrochloride under reflux conditions. Ethanol or methanol are preferred solvents due to their polarity and compatibility with amino ester intermediates . Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and catalyst selection (e.g., triethylamine for deprotonation). Purity (>95%) is achieved via recrystallization in polar aprotic solvents .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern (3-bromo-5-chloro) and ester/amino group placement.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
  • HPLC with UV detection to assess purity and stability under varying pH conditions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation from hydrochloride salts.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group.
  • Dispose of waste via neutralization with dilute sodium bicarbonate followed by incineration .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. chloro, positional isomers) on the phenyl ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Comparative studies using analogs (e.g., 3-chloro-5-fluoro or 3-iodo-5-methyl derivatives) reveal that bromine’s electronegativity enhances electrophilic aromatic substitution rates, while chlorine improves metabolic stability .
  • Docking studies suggest the 3-bromo-5-chloro substitution optimizes binding to enzymatic targets (e.g., kinases) by balancing steric bulk and hydrophobic interactions .
  • Contradiction Note : Evidence from structurally similar compounds shows conflicting bioactivity trends; for example, 3-bromo-4-hydroxyphenyl analogs exhibit higher solubility but reduced target affinity compared to 3-bromo-5-chloro derivatives .

Q. What computational and experimental strategies are recommended for optimizing reaction pathways to reduce byproducts?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in aryl halide reactions, minimizing unwanted side products like dehalogenated intermediates .
  • Design of Experiments (DoE) with factorial designs (e.g., 2³ factorial matrices) identifies critical interactions between solvent polarity, temperature, and catalyst loading .
  • Inline analytics (e.g., FTIR monitoring) enable real-time adjustments to reaction parameters, improving yield by >15% .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-analysis of published datasets using standardized assay protocols (e.g., IC₅₀ values measured under consistent ATP concentrations for kinase inhibition assays).
  • Proteomic profiling identifies off-target interactions that may explain variability in cellular assays .
  • Batch-to-batch reproducibility checks via LC-MS/MS ensure compound integrity, as impurities (e.g., hydrolyzed carboxylic acid byproducts) can skew activity results .

Q. What advanced techniques are suitable for studying the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates.
  • Plasma protein binding studies (equilibrium dialysis) assess free drug availability.
  • In silico ADMET prediction tools (e.g., SwissADME) model blood-brain barrier permeability and CYP450 interactions, guiding lead optimization .

Notes on Contradictions and Gaps

  • Stereochemical Impact : Limited data exist on the enantiomeric purity of the amino ester group and its pharmacological implications. Chiral HPLC or capillary electrophoresis is recommended for resolving R/S configurations .
  • Scale-Up Challenges : While lab-scale synthesis is well-documented, industrial-scale production (e.g., continuous flow reactors) lacks detailed protocols in the literature .

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